molecular formula C18H10ClF3N6O4 B2671116 [3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dinitrophenyl)hydrazone CAS No. 306977-34-4

[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dinitrophenyl)hydrazone

Cat. No.: B2671116
CAS No.: 306977-34-4
M. Wt: 466.76
InChI Key: OEOODZZHZNHPDW-QQXSKIMKSA-N
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Description

This compound (CAS: 338770-77-7) features a hydrazone backbone linking a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group to a 2,4-dinitrophenyl moiety. Its molecular formula is C20H10Cl2F6N4O2, with a molecular weight of 523.22 g/mol . Structural analogs indicate roles as fungicides or insecticides, implying similar uses for this compound .

Properties

IUPAC Name

N-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N6O4/c19-13-6-11(18(20,21)22)9-24-17(13)16(10-2-1-5-23-8-10)26-25-14-4-3-12(27(29)30)7-15(14)28(31)32/h1-9,25H/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOODZZHZNHPDW-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-(2,4-dinitrophenyl)hydrazone (CAS Number: 5922214) is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H10ClF3N6O4
  • Molecular Weight : 466.76 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a trifluoromethyl group and a hydrazone moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the hydrazone derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of pyridine-based hydrazones possess potent antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

Hydrazones are often investigated for their anticancer properties. A study on related compounds showed that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, such as carbonic anhydrase and acetylcholinesterase. Inhibition of these enzymes can lead to therapeutic benefits in conditions like glaucoma and Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several hydrazone derivatives, including those similar to our compound. The results indicated that the target compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antimicrobial potential compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on the anticancer effects of pyridine-based hydrazones revealed that treatment with the compound at concentrations ranging from 10 to 100 µM led to a significant reduction in cell viability in HeLa cells after 48 hours, with IC50 values indicating potent activity . Flow cytometry analysis confirmed that this was associated with increased apoptosis rates.

Data Tables

Biological Activity Tested Compound MIC (µg/mL) IC50 (µM)
Antimicrobial[Target Compound]32-
Anticancer[Target Compound]-25

Scientific Research Applications

Anticancer Activity

Research has indicated that hydrazones, including derivatives of the compound , exhibit notable anticancer properties. For instance, studies have shown that hydrazone compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. The specific hydrazone derived from 3-chloro-5-(trifluoromethyl)-2-pyridine has been evaluated for its cytotoxic effects against human cancer cells, demonstrating a promising potential as an anticancer agent .

Antimicrobial Properties

Hydrazones are also recognized for their antimicrobial activities. The compound has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate that certain derivatives possess significant antibacterial effects, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of hydrazones have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, variations in the substituents on the pyridine ring significantly impact the compound's potency against specific targets. This knowledge is crucial for designing more effective therapeutic agents .

Pesticidal Activity

The hydrazone derivatives of pyridine compounds have been explored for their pesticidal properties. They exhibit insecticidal and fungicidal activities, making them suitable candidates for agricultural applications. Studies have shown that these compounds can effectively control pests while being less harmful to beneficial organisms .

Herbicidal Activity

In addition to insecticides and fungicides, certain hydrazone derivatives have demonstrated herbicidal activity. Their ability to inhibit plant growth at specific stages makes them valuable in weed management strategies. Research is ongoing to optimize their efficacy and reduce environmental impact .

Synthesis of Functional Materials

The unique properties of hydrazones allow them to be utilized in synthesizing functional materials. For example, they can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and aerospace industries .

Supramolecular Chemistry

The compound's ability to form supramolecular structures through hydrogen bonding interactions has opened avenues in supramolecular chemistry. These structures can be used in drug delivery systems and sensing applications due to their tunable properties and responsiveness to external stimuli .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induction of apoptosis in cancer cell lines.
Antimicrobial Properties Significant antibacterial effects against multiple strains.
Pesticidal Activity Effective control of agricultural pests.
Herbicidal Activity Inhibition of weed growth at specific stages.
Material Synthesis Enhanced thermal stability in polymers.
Supramolecular Chemistry Formation of responsive supramolecular structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs (Table 1) with shared pyridinyl or hydrazone motifs but divergent functional groups.

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Application/Activity
Target Compound C20H10Cl2F6N4O2 523.22 338770-77-7 3-chloro-5-(trifluoromethyl)pyridinyl, 2,4-dinitrophenyl hydrazone Potential agrochemical (inferred)
Compound A* C17H13ClF3N3O2 383.76 478248-97-4 3-chloro-5-(trifluoromethyl)pyridinyl hydrazone, benzofuran Structural analog (no reported bioactivity)
Compound B† C16H8Cl2F3N3O 378.16 1311278-51-9 3-chloro-5-(trifluoromethyl)pyridinyl, pyrazole Structural analog (no reported bioactivity)
Compound C‡ C17H9Cl3F3N5 446.64 321432-44-4 3-chloro-5-(trifluoromethyl)pyridinyl, pyridazine hydrazone Structural analog (no reported bioactivity)
Fluopyram C16H11ClF6N2O 396.71 658066-35-4 3-chloro-5-(trifluoromethyl)pyridinyl ethyl, benzamide Fungicide
Chlorfluazuron C20H9Cl3F5N3O3 540.66 71422-67-8 3-chloro-5-(trifluoromethyl)pyridinyl oxy, benzamide Insect growth regulator

*1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone †(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone ‡3-Chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine

Functional Group Impact on Bioactivity and Stability

  • Hydrazone vs. Benzamide : The target compound’s hydrazone group may enhance solubility compared to Fluopyram and Chlorfluazuron’s benzamide linkages. However, benzamide derivatives exhibit proven systemic activity in fungicides and insecticides, suggesting hydrazones require optimization for similar efficacy .
  • Nitro Groups : The 2,4-dinitrophenyl substituent in the target compound likely increases photostability compared to analogs with simpler aryl groups (e.g., Compound A). This could reduce environmental degradation, a critical factor in agrochemical design .

Environmental and Metabolic Fate

Fluopyram undergoes UV degradation to form pyridinyl derivatives, indicating susceptibility to photolysis . The target compound’s nitro groups may resist such degradation, though metabolic studies are absent in the evidence. Chlorfluazuron’s stability as an insect growth regulator underscores the role of trifluoromethyl groups in prolonging activity .

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